5,6-二甲基-2,1,3-苯并噻二唑

描述

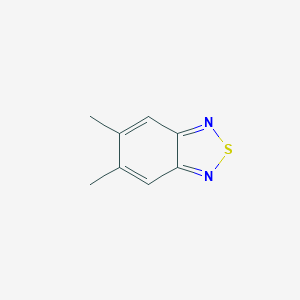

5,6-Dimethyl-2,1,3-benzothiadiazole is a chemical compound with the linear formula C8H6N2O2S . It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives involves various chemical reactions. The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2,1,3-benzothiadiazole is crucial in determining its properties and reactivity. The molecular organization can be controlled in complex structures by using directional S···N bonding of benzothiadiazole units and other characteristic interactions .Chemical Reactions Analysis

The chemical reactivity of 5,6-Dimethyl-2,1,3-benzothiadiazole is fundamental for the design of organic electronic devices. Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dimethyl-2,1,3-benzothiadiazole are determined by its molecular structure. It has a molecular weight of 194.213 and its linear formula is C8H6N2O2S .科学研究应用

Proteomics Research

5,6-Dimethyl-2,1,3-benzothiadiazole: is utilized in proteomics research due to its unique molecular structure. It serves as a valuable tool for probing protein interactions and functions. Its ability to interact with various proteins can help in identifying protein modifications and understanding the complex mechanisms of cellular functions .

Organic Electronics

This compound finds application in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich nature makes it an excellent component for electron transport layers, enhancing the efficiency and stability of these devices .

Fluorescent Probes

Due to its fluorescent properties, 5,6-Dimethyl-2,1,3-benzothiadiazole is used to create fluorescent probes. These probes are essential in various biological studies, including cell imaging and tracking the dynamics of biological molecules in real-time .

Agrochemical Research

In agrochemical research, this compound is explored for its potential use as a herbicide, fungicide, and antibacterial agent. Its structural framework allows for interaction with a wide range of biological targets, providing a basis for the development of new agrochemicals .

Material Science

The compound’s robust structure and thermal stability make it a candidate for creating advanced materials. It can be incorporated into polymers to enhance their properties, such as increasing resistance to heat and chemical degradation .

Chemical Synthesis

5,6-Dimethyl-2,1,3-benzothiadiazole: acts as a precursor in the synthesis of a variety of complex molecules. Its reactivity can be harnessed to build larger, more complex structures with desired chemical and physical properties .

Sensing Applications

It is also used in the development of chemical sensors. The compound’s ability to change its optical properties in response to specific analytes makes it suitable for detecting gases or ions in environmental and biological samples .

Pharmaceutical Research

Lastly, the compound’s structural motif is of interest in pharmaceutical research. It can be used to design and synthesize new drug candidates with potential therapeutic applications, especially in targeting diseases at the molecular level .

作用机制

Target of Action

It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure.

Result of Action

As a compound used in proteomics research , it may have effects on protein function or structure.

安全和危害

未来方向

The future directions of 5,6-Dimethyl-2,1,3-benzothiadiazole research are promising. Its potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on benzothiadiazole π-extended derivatives with potential use in this exciting area .

属性

IUPAC Name |

5,6-dimethyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCMLCGOLBUDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351084 | |

| Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1887-60-1 | |

| Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 5,6-Dimethyl-2,1,3-benzothiadiazole be modified chemically, and what are the resulting products?

A1: 5,6-Dimethyl-2,1,3-benzothiadiazole can be chemically modified through bromination and oxidation reactions.

- Bromination: Reacting 5,6-Dimethyl-2,1,3-benzothiadiazole with N-bromosuccinimide yields mono- and bis(bromomethyl)benzothiadiazole derivatives. [] This reaction allows for further functionalization by substituting the bromine atoms with various nucleophiles.

Q2: What spectroscopic data is available for 5,6-Dimethyl-2,1,3-benzothiadiazole and its derivatives?

A2: Both articles mention that spectroscopic properties of 5,6-Dimethyl-2,1,3-benzothiadiazole and its derivatives were investigated. [, ] Unfortunately, the abstracts do not provide specific details about the type of spectroscopic data (e.g., NMR, IR, UV-Vis) or the key spectral features observed. Access to the full text of the articles would be needed to provide a comprehensive answer regarding the spectroscopic characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

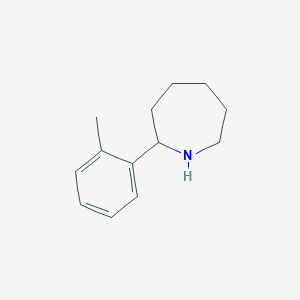

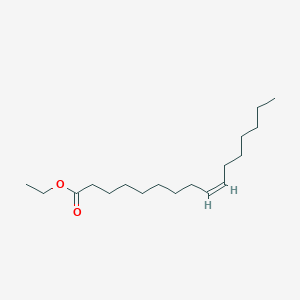

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

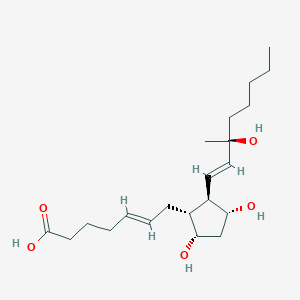

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

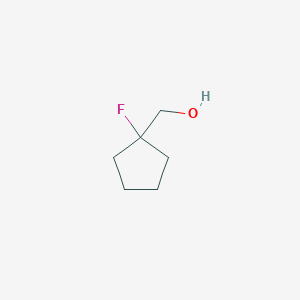

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)